molecular formula C6H16N2S B13583516 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol

2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol

Cat. No.: B13583516
M. Wt: 148.27 g/mol
InChI Key: ICRMPEGPXBQDBD-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol is a sulfur-containing organic compound with a thiol (-SH) group at the terminal position of an ethane backbone. The molecule also features a secondary amine (-NH-) linked to a 2-(dimethylamino)ethyl group, which introduces a tertiary amine (-N(CH₃)₂) into the structure. Its molecular formula is C₆H₁₆N₂S, reflecting the presence of six carbons, two nitrogen atoms, and one sulfur atom .

Properties

Molecular Formula

C6H16N2S

Molecular Weight

148.27 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]ethanethiol

InChI

InChI=1S/C6H16N2S/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3

InChI Key

ICRMPEGPXBQDBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol typically involves the reaction of 2-(dimethylamino)ethanethiol with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Key Properties

  • Reactivity : The thiol group confers redox activity, enabling participation in disulfide bond formation or thiol-ene click chemistry. The tertiary amine enhances basicity and may act as a catalyst or ligand in coordination chemistry.
  • Applications: Potential uses include polymer crosslinking, pharmaceutical intermediates (e.g., prodrugs leveraging thiol-disulfide exchange), and as a ligand in metal complexes.

Comparison with Similar Compounds

The compound’s structural and functional analogs are evaluated below, focusing on molecular features, reactivity, and applications.

Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications References
2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol C₆H₁₆N₂S Thiol, secondary amine, tertiary amine Polymer chemistry, redox reactions
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C₄H₁₂N₂S₂ Disulfide, primary amines Crosslinking, redox systems
3-(Dimethylamino)-1-propanol C₅H₁₃NO Tertiary amine, hydroxyl Solvent, pharmaceutical intermediates
2-(Dimethylamino)ethyl methacrylate C₈H₁₅NO₂ Methacrylate ester, tertiary amine Resin cements, photopolymerization
2-[(1-Methylsulfanyl-2-nitroethenyl)amino]ethanethiol C₅H₁₀N₂O₂S₂ Thiol, nitro, methylthio Specialty synthesis, nitro-mediated reactions
2-(Diethylamino)ethanethiol C₄H₁₁NS Thiol, tertiary amine (diethyl) Organic synthesis, ligand design

Reactivity and Performance

  • Thiol vs. Disulfide: The target compound’s thiol group is more reactive than the disulfide bond in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine , enabling rapid participation in nucleophilic reactions or metal coordination. However, disulfides offer superior oxidative stability.
  • Amine Basicity: Tertiary amines (e.g., dimethylamino or diethylamino groups) exhibit stronger basicity than primary amines (as in 2-[(2-aminoethyl)disulfanyl]ethan-1-amine), influencing catalysis and pH-dependent solubility .
  • Polymerization Efficiency: In resin systems, ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in conversion rates due to steric and electronic effects of the benzoate group .

Physical and Chemical Properties

  • Acidity: Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), as seen in 3-(dimethylamino)-1-propanol . This acidity facilitates deprotonation for nucleophilic reactions.
  • Solubility: The tertiary amine in the target compound increases hydrophilicity compared to purely aliphatic thiols like 2-(diethylamino)ethanethiol, which has higher lipophilicity due to diethyl substituents .
  • Thermal Stability: Methacrylate derivatives (e.g., 2-(dimethylamino)ethyl methacrylate) degrade at elevated temperatures (~200°C), whereas thiols may oxidize or form disulfides under similar conditions .

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